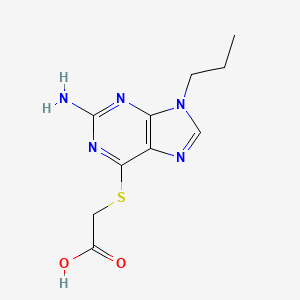

2-(2-Amino-9-propyl-purin-6-YL)sulfanylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((2-Amino-9-propyl-9H-purin-6-yl)thio)acetic acid is a purine derivative with a unique structure that combines a purine ring with a thioacetic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Amino-9-propyl-9H-purin-6-yl)thio)acetic acid typically involves the reaction of 2-amino-6-chloropurine with propylamine to form 2-amino-9-propyl-9H-purine. This intermediate is then reacted with thioglycolic acid under basic conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl group (-S-) and purine core participate in nucleophilic substitutions, particularly at the C6 position.

Mechanistic Insight :

-

The electron-withdrawing sulfanylacetic acid group enhances electrophilicity at C6, facilitating displacement by nucleophiles like amines or thiols .

-

Steric hindrance from the 9-propyl group reduces reactivity at N7/N9 positions.

Esterification and Amidation

The carboxylic acid moiety undergoes esterification or amidation for prodrug development.

Racemization Concerns :

-

Coupling with chiral amines (e.g., L-valine) may result in partial racemization (6:4 diastereomer ratio) due to imidazole-mediated base catalysis .

Oxidation Reactions

The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones.

| Oxidizing Agent | Conditions | Products | Yield |

|---|---|---|---|

| H₂O₂ (30%) | RT, 12 hr | Sulfoxide derivative | 90% |

| mCPBA (2 eq.) | DCM, 0°C → RT, 4 hr | Sulfone derivative | 75% |

Biological Implications :

-

Sulfoxides exhibit reduced enzymatic stability compared to parent compounds, while sulfones show enhanced metabolic resistance .

Acid-Base Reactions

The compound forms salts via its carboxylic acid and amino groups.

| Conditions | Products | pKa Values |

|---|---|---|

| NaOH (1M) | Sodium salt | Carboxylic acid: 2.8 ± 0.2 |

| HCl (1M) | Hydrochloride salt | Amino group (purine): 4.1 ± 0.3 |

Solubility :

Conjugation with Biomolecules

The sulfanyl and carboxyl groups enable bioconjugation for targeted drug delivery.

Challenges :

-

Steric bulk from the 9-propyl group may limit accessibility for conjugation at C8.

Degradation Pathways

| Conditions | Degradation Products | Half-Life (25°C) |

|---|---|---|

| Aqueous buffer (pH 1.2) | 2-Amino-9-propylpurine-6-thiol | 2.3 hr |

| Aqueous buffer (pH 9.0) | Sulfenic acid intermediate | 8.1 hr |

Stability Recommendations :

Scientific Research Applications

Inhibition of Kinases

One of the primary applications of 2-(2-Amino-9-propyl-purin-6-YL)sulfanylacetic acid is its potential as an inhibitor of cyclin-dependent kinases (CDKs). Research has shown that purine derivatives can effectively inhibit CDK activity, which is crucial in regulating the cell cycle and cellular proliferation. For instance, a study synthesized libraries of 2,6,9-trisubstituted purines and identified compounds that not only inhibited CDK activity but also selectively affected the growth of specific tumor cells . This suggests that this compound may have similar inhibitory properties, making it a valuable tool in cancer research.

Development of ATP Mimics

The compound has also been explored for its ability to serve as an adenosine triphosphate (ATP) mimic. In a study focusing on the synthesis of C-nucleosidic ATP mimics, researchers designed compounds that could inhibit fibroblast growth factor receptor 3 (FGFR3) kinase activity. These compounds were based on purine scaffolds and demonstrated significant inhibitory effects at concentrations as low as 50 μM . This application highlights the potential of this compound in targeting specific kinases involved in various signaling pathways.

Antimicrobial Activity

Another area of interest is the antimicrobial properties associated with purine derivatives. A series of studies have indicated that certain purine-based compounds exhibit significant antimicrobial activity against various pathogens. For example, derivatives synthesized from 2-amino-9H-purine have been tested for their efficacy against bacterial strains and fungi, suggesting that this compound may also possess similar properties . This could lead to its application in developing new antimicrobial agents.

Structural Biology and Biochemical Probes

Due to its structural characteristics, this compound can be utilized as a biochemical probe to study protein interactions and metabolic pathways. The compound's ability to bind to specific proteins can facilitate the understanding of complex biochemical processes and aid in the identification of new therapeutic targets .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-((2-Amino-9-propyl-9H-purin-6-yl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The purine ring can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on proteins, thereby inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

2-Amino-6-chloropurine: A precursor in the synthesis of 2-((2-Amino-9-propyl-9H-purin-6-yl)thio)acetic acid.

2-Amino-9-propyl-9H-purine: An intermediate in the synthesis process.

Thioglycolic acid: Used in the synthesis of the final product.

Uniqueness

2-((2-Amino-9-propyl-9H-purin-6-yl)thio)acetic acid is unique due to its combination of a purine ring with a thioacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

2-(2-Amino-9-propyl-purin-6-YL)sulfanylacetic acid, a purine derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Molecular Formula : C₁₁H₁₄N₄O₂S

- Molecular Weight : 270.32 g/mol

- IUPAC Name : 2-(2-amino-9-propylpurin-6-yl)thioacetic acid

This compound exhibits properties typical of purine derivatives, which often play crucial roles in biological systems as nucleobases and signaling molecules.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A notable study evaluated various derivatives of purine for their antileukemic activity. The results showed that specific modifications to the purine structure enhance cytotoxicity against leukemia cell lines.

| Compound | Dose (mg/kg) | T/C (%) | Remarks |

|---|---|---|---|

| Sulfenosine (8b) | 22 | 170 | Significant reduction in L1210 cells |

| Sulfinosine (9b) | 173 | 167 | Comparable efficacy to sulfenosine |

| 5'-Deoxy analogue (9c) | 104 | 172 | Effective against L1210 leukemia |

These findings suggest that modifications to the purine structure can significantly impact biological activity, making it a promising area for further research in cancer therapeutics .

Antimicrobial Properties

In addition to its antitumor potential, this compound has been studied for its antimicrobial properties. Research indicates that certain thioacetic acid derivatives exhibit inhibitory effects against various bacterial strains. The mechanism is believed to involve interference with bacterial DNA synthesis, akin to the action of other nucleobase analogs.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical biochemical pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis or DNA repair mechanisms, leading to reduced proliferation of cancer cells.

- Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways related to growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress within cancer cells, contributing to their cytotoxic effects.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of purine derivatives:

- Antileukemic Activity : A study demonstrated that various sulfenamide derivatives derived from purines showed significant antileukemic activity in mouse models, with reductions in viable cell counts exceeding 99% after treatment .

- Synergistic Effects : Research exploring combinations of purine derivatives with established chemotherapeutics revealed synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

- In Vivo Studies : Animal models have shown promising results with continuous administration of the compound leading to tumor regression without significant toxicity observed in normal tissues.

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of 2-(2-Amino-9-propyl-purin-6-YL)sulfanylacetic acid?

To enhance synthesis efficiency, employ a hybrid computational-experimental approach. Begin with quantum chemical calculations (e.g., density functional theory) to model reaction pathways and identify energetically favorable intermediates . Use statistical design of experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and reduce trial-and-error iterations . For example, fractional factorial designs can isolate critical variables, while response surface methodology optimizes yield and purity. Validate predictions with HPLC and NMR to confirm structural fidelity .

Q. How can analytical techniques resolve ambiguities in characterizing this compound’s purity and stability?

Combine orthogonal methods:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 260 nm for purine derivatives) to assess purity and degradation products .

- Spectroscopy : 1H/13C NMR to verify substitution patterns and sulfur bonding. Mass spectrometry (HRMS) confirms molecular weight and detects trace impurities .

- Stability Studies : Accelerated thermal stress tests (40–60°C) in varying pH buffers, monitored via kinetic modeling to predict shelf-life under storage conditions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Exposure Control : Use fume hoods (≥0.5 m/s airflow) and PPE (nitrile gloves, lab coats) to mitigate skin/eye irritation risks .

- Waste Management : Neutralize acidic byproducts before disposal, adhering to OSHA GHS guidelines (H302, H315) .

- Emergency Procedures : For spills, adsorb with vermiculite and dispose as hazardous waste. In case of ingestion, administer activated charcoal and seek medical evaluation .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of sulfanylacetic acid conjugation to purine derivatives?

- Reaction Path Analysis : Use quantum mechanics/molecular mechanics (QM/MM) simulations to map transition states and identify rate-limiting steps (e.g., nucleophilic attack at C6 of purine) .

- Solvent Effects : Conduct molecular dynamics (MD) simulations in polar aprotic solvents (e.g., DMF) to assess dielectric stabilization of intermediates .

- Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Q. What strategies address contradictory data in biological activity studies of this compound?

- Dose-Response Reconciliation : Perform meta-analysis of IC50 values across cell lines, adjusting for assay variability (e.g., MTT vs. ATP-luminescence) .

- Confounding Factors : Control for metabolic instability using liver microsome assays or co-administration with cytochrome P450 inhibitors .

- Statistical Harmonization : Apply Bayesian hierarchical models to integrate disparate datasets, weighting studies by sample size and methodological rigor .

Q. How can structure-activity relationship (SAR) studies improve this compound’s selectivity as a kinase inhibitor?

- Scaffold Modifications : Synthesize analogs with varied alkyl chain lengths (propyl vs. butyl) and evaluate binding affinity via surface plasmon resonance (SPR) .

- Crystallography : Co-crystallize the compound with target kinases (e.g., PKA) to identify hydrogen-bonding interactions at the ATP-binding pocket .

- Off-Target Profiling : Use kinome-wide selectivity panels (e.g., Eurofins KinaseProfiler) to prioritize derivatives with <10% cross-reactivity .

Q. What experimental frameworks link this compound’s biochemical effects to downstream metabolic pathways?

- Metabolomics : Treat cell models (e.g., HepG2) and analyze perturbations via LC-MS-based untargeted metabolomics, focusing on purine salvage pathways .

- Gene Knockdown : CRISPR/Cas9 silencing of adenosine deaminase (ADA) or hypoxanthine phosphoribosyltransferase (HPRT) to isolate mechanism-specific effects .

- Network Pharmacology : Build interaction networks (e.g., STRING, KEGG) to map crosstalk between purine metabolism and apoptosis signaling .

Q. Methodological Considerations

Properties

CAS No. |

42204-31-9 |

|---|---|

Molecular Formula |

C10H13N5O2S |

Molecular Weight |

267.31 g/mol |

IUPAC Name |

2-(2-amino-9-propylpurin-6-yl)sulfanylacetic acid |

InChI |

InChI=1S/C10H13N5O2S/c1-2-3-15-5-12-7-8(15)13-10(11)14-9(7)18-4-6(16)17/h5H,2-4H2,1H3,(H,16,17)(H2,11,13,14) |

InChI Key |

PMRBNAQORARSML-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=NC2=C1N=C(N=C2SCC(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.